molecular formula C15H22ClNO B1588509 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane CAS No. 212771-30-7

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Cat. No.: B1588509
CAS No.: 212771-30-7
M. Wt: 267.79 g/mol
InChI Key: FGCIQSBZGOVNLI-UHFFFAOYSA-N
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Description

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO. It is known for its applications in the pharmaceutical industry, particularly in the synthesis of selective estrogen receptor modulators (SERMs) such as bazedoxifene acetate .

Chemical Reactions Analysis

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is primarily used in the synthesis of bazedoxifene acetate, a third-generation selective estrogen receptor modulator . Bazedoxifene acetate is used for treating postmenopausal osteoporosis and has an antagonistic effect on the uterus and mammary glands, reducing the risk of endometrial hyperplasia and breast cancer . The compound’s applications extend to various fields, including:

    Chemistry: As an intermediate in organic synthesis.

    Biology: In studies related to estrogen receptor modulation.

    Medicine: In the development of drugs for osteoporosis and hormone-related conditions.

    Industry: In the production of pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride can be compared with other similar compounds used in the synthesis of SERMs. Some similar compounds include:

    Tamoxifen: Another SERM used in the treatment of breast cancer.

    Raloxifene: Used for the prevention of osteoporosis and breast cancer.

    Clomiphene: Used in the treatment of infertility.

The uniqueness of this compound hydrochloride lies in its specific application in the synthesis of bazedoxifene acetate, which has a distinct profile in terms of efficacy and safety for treating postmenopausal osteoporosis .

Properties

IUPAC Name

1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCIQSBZGOVNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432356
Record name 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212771-30-7
Record name 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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